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Abstract
Disulergine (developmental code name CH-29717) is a synthetic ergoline derivative

recognized primarily for its potent dopamine agonist activity and profound inhibitory effects on

prolactin secretion. As a metabolite of mesulergine, it represents the active therapeutic agent

responsible for the dopaminergic effects observed with the parent compound. This technical

guide provides a comprehensive overview of the pharmacological properties of Disulergine,

including its receptor binding affinity, functional activity, and the associated signaling pathways.

Detailed experimental methodologies for key assays are provided to facilitate the replication

and extension of these findings.

Introduction
Disulergine is an 8-alpha-amino-ergoline that emerged from research into compounds capable

of modulating dopaminergic systems.[1] Though never marketed, its potent activity as a

prolactin inhibitor has made it a subject of pharmacological interest.[1][2] Structurally related to

other ergoline dopamine agonists, Disulergine's primary mechanism of action is centered on

its interaction with dopamine D2 receptors in the anterior pituitary gland, which are the principal

regulators of prolactin release.[3][4] This document serves to consolidate the available

pharmacological data on Disulergine, providing a detailed technical resource for the scientific

community.
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Chemical Properties
Property Value

Chemical Name
N,N-Dimethyl-N'-(6-methylergolin-8α-

yl)sulfamide

Molecular Formula C₁₇H₂₄N₄O₂S

Molar Mass 348.47 g/mol

Developmental Code CH-29717

Parent Compound Mesulergine

Pharmacological Data
The primary pharmacological effect of Disulergine is the inhibition of prolactin secretion, a

functional consequence of its dopamine D2 receptor agonism.

Functional Activity
The most definitive quantitative data for Disulergine's activity comes from in vitro studies on

pituitary cell cultures.

Assay Species System Parameter Value Reference

Prolactin

Release

Inhibition

Rat
Pituitary Cell

Culture
IC₅₀ 4.0 nM

Table 1: In vitro functional activity of Disulergine.

Receptor Binding Affinity
While Disulergine is established as a dopamine agonist, comprehensive receptor binding

affinity data (Kᵢ values) across a wide range of receptors is not extensively published. Its parent

compound, mesulergine, has been characterized as a high-affinity ligand for serotonin-2

receptors, with a significantly lower affinity for dopamine receptors. This suggests that

Disulergine is the active metabolite responsible for the in vivo dopaminergic effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1670776?utm_src=pdf-body
https://www.benchchem.com/product/b1670776?utm_src=pdf-body
https://www.benchchem.com/product/b1670776?utm_src=pdf-body
https://www.benchchem.com/product/b1670776?utm_src=pdf-body
https://www.benchchem.com/product/b1670776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
As a dopamine D2 receptor agonist, Disulergine's mechanism of action involves the activation

of the Gαi/o signaling pathway.
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Diagram 1: Dopamine D2 Receptor Gαi/o Signaling Pathway.

Activation of the D2 receptor by Disulergine leads to the dissociation of the Gαi subunit from

the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible

for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP

levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream

signaling events that culminate in the inhibition of prolactin gene transcription and release.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a test

compound like Disulergine for dopamine receptors.
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Diagram 2: Experimental Workflow for Radioligand Binding Assay.

Objective: To determine the inhibition constant (Kᵢ) of Disulergine for a specific dopamine

receptor subtype.

Materials:

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human

dopamine D2 receptor.
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Radioligand: [³H]Spiperone or [³H]Raclopride (a radiolabeled D2 antagonist).

Test Compound: Disulergine, serially diluted.

Non-specific Agent: A high concentration of a non-labeled antagonist (e.g., 10 µM

Haloperidol) to determine non-specific binding.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Filtration Apparatus: Glass fiber filters and a cell harvester.

Detection: Liquid scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes +

radioligand), non-specific binding (membranes + radioligand + non-specific agent), and

competitive binding (membranes + radioligand + serial dilutions of Disulergine).

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the

glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of Disulergine.

Fit the data using non-linear regression to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L]

is the concentration of the radioligand and Kₐ is its dissociation constant.
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Prolactin Release Inhibition Assay
This protocol is based on the methodology described for determining the IC₅₀ of Disulergine
for prolactin release.

Objective: To quantify the potency of Disulergine in inhibiting prolactin secretion from pituitary

cells.

Materials:

Cells: Primary cultures of rat anterior pituitary cells.

Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with serum.

Test Compound: Disulergine, serially diluted.

Assay Buffer: Krebs-Ringer bicarbonate buffer or similar.

Detection Method: Enzyme-linked immunosorbent assay (ELISA) for rat prolactin.

Procedure:

Cell Plating: Plate dissociated anterior pituitary cells in multi-well culture plates and allow

them to adhere for 48-72 hours.

Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a short period.

Treatment: Replace the medium with fresh medium containing various concentrations of

Disulergine or vehicle control.

Incubation: Incubate the cells for a defined period (e.g., 3 or 24 hours) at 37°C in a

humidified incubator.

Sample Collection: Collect the culture supernatant from each well.

Quantification: Measure the concentration of prolactin in the supernatant using a specific rat

prolactin ELISA kit according to the manufacturer's instructions.

Data Analysis:
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Normalize the prolactin levels in the treated wells to the vehicle control wells (representing

100% secretion).

Plot the percentage of prolactin inhibition against the log concentration of Disulergine.

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion
Disulergine is a potent dopamine D2 receptor agonist with a well-defined functional effect on

prolactin secretion. Its pharmacological profile is characterized by a high potency in inhibiting

prolactin release, mediated through the Gαi/o signaling pathway. While a comprehensive

receptor binding profile is not fully elucidated in publicly available literature, the existing data

strongly supports its classification as a selective and effective dopaminergic agent. The

experimental protocols detailed herein provide a foundation for further investigation into the

nuanced pharmacology of this and other ergoline derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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